Butyltris(3-fluorophenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris(3-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three 3-fluorophenyl groups and one butyl group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyltris(3-fluorophenyl)stannane typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction is catalyzed by palladium and often employs copper(I) salts and fluoride ions to enhance the reaction efficiency . The general reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves the reduction of tin chlorides with reducing agents like lithium aluminium hydride or sodium borohydride . These methods are scalable and can produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butyltris(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The stannane can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium, copper(I) salts.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Butyltris(3-fluorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which butyltris(3-fluorophenyl)stannane exerts its effects involves the formation of tin-carbon bonds, which can participate in various catalytic cycles. The compound can coordinate with other molecules through its tin atom, facilitating reactions such as hydrostannation and stannylation . The molecular targets and pathways involved include the interaction with organic substrates and the formation of intermediate complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyltris(4-fluorophenyl)stannane
- Butyltris(2-fluorophenyl)stannane
Uniqueness
Butyltris(3-fluorophenyl)stannane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Conclusion
This compound is a versatile organotin compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and material science.
Eigenschaften
CAS-Nummer |
62942-26-1 |
---|---|
Molekularformel |
C22H21F3Sn |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
butyl-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*1-2,4-5H;1,3-4H2,2H3; |
InChI-Schlüssel |
OYZSLZMIEDCYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.